N'~1~-(CYCLOPENTYLCARBONYL)-3,5-DINITROBENZOHYDRAZIDE
Overview
Description
N’~1~-(CYCLOPENTYLCARBONYL)-3,5-DINITROBENZOHYDRAZIDE is a chemical compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a cyclopentylcarbonyl group and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-(CYCLOPENTYLCARBONYL)-3,5-DINITROBENZOHYDRAZIDE typically involves the reaction of 3,5-dinitrobenzoic acid with cyclopentylcarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with hydrazine hydrate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of N’~1~-(CYCLOPENTYLCARBONYL)-3,5-DINITROBENZOHYDRAZIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’~1~-(CYCLOPENTYLCARBONYL)-3,5-DINITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium dithionite in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
N’~1~-(CYCLOPENTYLCARBONYL)-3,5-DINITROBENZOHYDRAZIDE has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~-(CYCLOPENTYLCARBONYL)-3,5-DINITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-(CYCLOPENTYLCARBONYL)-3,5-DINITROBENZOHYDRAZIDE
- N’~1~-(CYCLOHEXYLCARBONYL)-3,5-DINITROBENZOHYDRAZIDE
- N’~1~-(CYCLOPENTYLCARBONYL)-4-NITROBENZOHYDRAZIDE
Uniqueness
N’~1~-(CYCLOPENTYLCARBONYL)-3,5-DINITROBENZOHYDRAZIDE is unique due to the presence of both cyclopentylcarbonyl and two nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(cyclopentanecarbonyl)-3,5-dinitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6/c18-12(8-3-1-2-4-8)14-15-13(19)9-5-10(16(20)21)7-11(6-9)17(22)23/h5-8H,1-4H2,(H,14,18)(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAWAWOBIHFCEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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